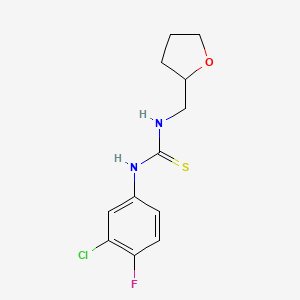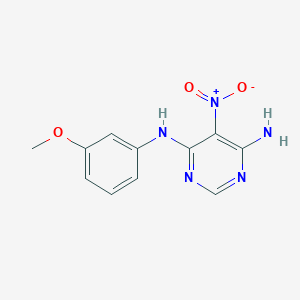![molecular formula C20H26N2OS B4133782 2-(1-adamantyl)-N-{[(3-methylphenyl)amino]carbonothioyl}acetamide](/img/structure/B4133782.png)
2-(1-adamantyl)-N-{[(3-methylphenyl)amino]carbonothioyl}acetamide
説明
2-(1-adamantyl)-N-{[(3-methylphenyl)amino]carbonothioyl}acetamide, also known as ML352, is a chemical compound that has gained significant attention in the field of scientific research. It is a small molecule inhibitor that targets the enzyme N-myristoyltransferase (NMT), which plays a crucial role in the survival and virulence of several pathogens, including the causative agents of tuberculosis, leprosy, and Chagas disease.
作用機序
The mechanism of action of 2-(1-adamantyl)-N-{[(3-methylphenyl)amino]carbonothioyl}acetamide involves the inhibition of the NMT enzyme, which is responsible for the co-translational myristoylation of several proteins involved in the survival and virulence of several pathogens. Myristoylation is a crucial post-translational modification that allows proteins to associate with cell membranes and perform their functions. By inhibiting NMT, 2-(1-adamantyl)-N-{[(3-methylphenyl)amino]carbonothioyl}acetamide disrupts the myristoylation of several proteins, leading to the inhibition of pathogen growth and survival.
Biochemical and Physiological Effects
Studies have shown that 2-(1-adamantyl)-N-{[(3-methylphenyl)amino]carbonothioyl}acetamide has no significant toxicity against human cells at concentrations that are effective against pathogens. Additionally, 2-(1-adamantyl)-N-{[(3-methylphenyl)amino]carbonothioyl}acetamide has been shown to be effective against drug-resistant strains of Mycobacterium tuberculosis, making it a promising candidate for the development of new anti-tuberculosis drugs.
実験室実験の利点と制限
One of the main advantages of 2-(1-adamantyl)-N-{[(3-methylphenyl)amino]carbonothioyl}acetamide is its specificity towards the NMT enzyme, making it a potent inhibitor of several pathogens that rely on myristoylation for their survival. However, one of the limitations of 2-(1-adamantyl)-N-{[(3-methylphenyl)amino]carbonothioyl}acetamide is its poor solubility in aqueous solutions, which can make it challenging to use in some lab experiments.
将来の方向性
The potential of 2-(1-adamantyl)-N-{[(3-methylphenyl)amino]carbonothioyl}acetamide as a therapeutic agent against several infectious diseases has led to several future directions for research. One of the areas of focus is the optimization of the synthesis method to improve the yield and purity of the compound. Additionally, researchers are exploring the use of 2-(1-adamantyl)-N-{[(3-methylphenyl)amino]carbonothioyl}acetamide in combination with other drugs to enhance its effectiveness against drug-resistant strains of pathogens. Finally, there is ongoing research to understand the mechanism of action of 2-(1-adamantyl)-N-{[(3-methylphenyl)amino]carbonothioyl}acetamide at the molecular level, which could lead to the development of more potent inhibitors of the NMT enzyme.
Conclusion
In conclusion, 2-(1-adamantyl)-N-{[(3-methylphenyl)amino]carbonothioyl}acetamide, or 2-(1-adamantyl)-N-{[(3-methylphenyl)amino]carbonothioyl}acetamide, is a promising small molecule inhibitor that targets the NMT enzyme and has shown potential as a therapeutic agent against several infectious diseases. The synthesis method of 2-(1-adamantyl)-N-{[(3-methylphenyl)amino]carbonothioyl}acetamide involves the reaction of 1-adamantylamine with 3-methylphenyl isothiocyanate in the presence of triethylamine and dichloromethane. The mechanism of action of 2-(1-adamantyl)-N-{[(3-methylphenyl)amino]carbonothioyl}acetamide involves the inhibition of the NMT enzyme, which disrupts the myristoylation of several proteins involved in the survival and virulence of several pathogens. 2-(1-adamantyl)-N-{[(3-methylphenyl)amino]carbonothioyl}acetamide has no significant toxicity against human cells and has been shown to be effective against drug-resistant strains of Mycobacterium tuberculosis. However, its poor solubility in aqueous solutions can make it challenging to use in some lab experiments. Ongoing research is exploring the optimization of the synthesis method, the use of 2-(1-adamantyl)-N-{[(3-methylphenyl)amino]carbonothioyl}acetamide in combination with other drugs, and the development of more potent inhibitors of the NMT enzyme.
科学的研究の応用
2-(1-adamantyl)-N-{[(3-methylphenyl)amino]carbonothioyl}acetamide has been extensively studied for its potential as a therapeutic agent against several infectious diseases. In vitro studies have shown that 2-(1-adamantyl)-N-{[(3-methylphenyl)amino]carbonothioyl}acetamide inhibits the growth of Mycobacterium tuberculosis, the causative agent of tuberculosis, by targeting the NMT enzyme. It has also been shown to be effective against other pathogens, including Mycobacterium leprae, the causative agent of leprosy, and Trypanosoma cruzi, the causative agent of Chagas disease.
特性
IUPAC Name |
2-(1-adamantyl)-N-[(3-methylphenyl)carbamothioyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2OS/c1-13-3-2-4-17(5-13)21-19(24)22-18(23)12-20-9-14-6-15(10-20)8-16(7-14)11-20/h2-5,14-16H,6-12H2,1H3,(H2,21,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFTIFORDEMGKSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=S)NC(=O)CC23CC4CC(C2)CC(C4)C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(1,3-benzodioxol-5-ylmethyl)-7-bromo-1-(4-chlorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4133700.png)
![ethyl 6-methyl-2-oxo-4-{5-[3-(trifluoromethyl)phenyl]-2-furyl}-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4133713.png)

![2-{[5-(4-aminophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-(4-fluorophenyl)ethanone](/img/structure/B4133724.png)
![N-[4-(allyloxy)-3-methoxybenzyl]-4-(1-piperidinyl)aniline](/img/structure/B4133731.png)

![N-benzyl-2-({4-methyl-5-[(5,6,7,8-tetrahydro-2-naphthalenyloxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4133750.png)

![6-(1,3-benzodioxol-5-yl)-3-phenyl-5,6-dihydro[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4133763.png)
![10-(2,3-dimethoxyphenyl)-5-nitro-9-azatetracyclo[10.2.1.0~2,11~.0~3,8~]pentadeca-3,5,7-triene](/img/structure/B4133773.png)
![isopropyl 3-({[(4-ethyl-5-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B4133780.png)

![3,4-dichloro-N-{1-[5-({2-[(4-fluorophenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B4133798.png)
![N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide](/img/structure/B4133806.png)